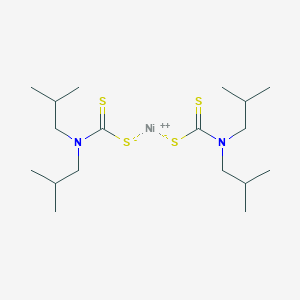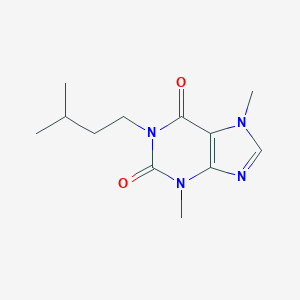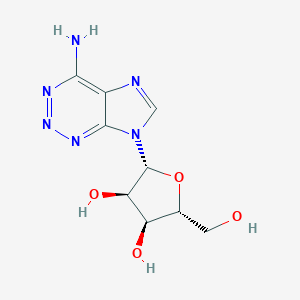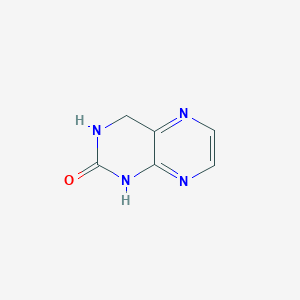![molecular formula C7H6O B093546 Tetracyclo[3.2.0.02,7.04,6]heptan-3-one CAS No. 1072-92-0](/img/structure/B93546.png)
Tetracyclo[3.2.0.02,7.04,6]heptan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetracyclo[3.2.0.02,7.04,6]heptan-3-one, also known as TCH, is an organic compound with a unique molecular structure. It has been the subject of extensive scientific research due to its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis.
Aplicaciones Científicas De Investigación
Tetracyclo[3.2.0.02,7.04,6]heptan-3-one has been studied for its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. In pharmaceuticals, Tetracyclo[3.2.0.02,7.04,6]heptan-3-one has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In materials science, Tetracyclo[3.2.0.02,7.04,6]heptan-3-one has been studied for its potential applications in the development of new materials, such as polymers and liquid crystals. In organic synthesis, Tetracyclo[3.2.0.02,7.04,6]heptan-3-one has been used as a building block for the synthesis of various compounds, including natural products and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Tetracyclo[3.2.0.02,7.04,6]heptan-3-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, Tetracyclo[3.2.0.02,7.04,6]heptan-3-one has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In Alzheimer's disease, Tetracyclo[3.2.0.02,7.04,6]heptan-3-one has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Tetracyclo[3.2.0.02,7.04,6]heptan-3-one has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-Alzheimer's disease effects. In cancer cells, Tetracyclo[3.2.0.02,7.04,6]heptan-3-one has been shown to induce cell cycle arrest and apoptosis, which can lead to the death of cancer cells. In inflammation, Tetracyclo[3.2.0.02,7.04,6]heptan-3-one has been shown to inhibit the production of various inflammatory cytokines, which can reduce inflammation. In Alzheimer's disease, Tetracyclo[3.2.0.02,7.04,6]heptan-3-one has been shown to improve cognitive function and memory, which can reduce the symptoms of the disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tetracyclo[3.2.0.02,7.04,6]heptan-3-one has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it accessible for research purposes. Another advantage is that it has a unique molecular structure, which makes it useful for studying various chemical reactions and mechanisms. One limitation is that it can be unstable and reactive, which can make it difficult to handle and store. Another limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Tetracyclo[3.2.0.02,7.04,6]heptan-3-one. One direction is to further investigate its potential applications in pharmaceuticals, materials science, and organic synthesis. Another direction is to study its mechanism of action in more detail, which can lead to the development of new drugs and therapies. Additionally, future research could focus on improving the stability and reactivity of Tetracyclo[3.2.0.02,7.04,6]heptan-3-one, which can make it more useful for lab experiments. Finally, future research could explore the potential toxic effects of Tetracyclo[3.2.0.02,7.04,6]heptan-3-one at low concentrations, which can provide important information for its safe use in various applications.
Conclusion:
Tetracyclo[3.2.0.02,7.04,6]heptan-3-one is a unique organic compound that has been the subject of extensive scientific research. It has potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. Its mechanism of action involves the inhibition of various enzymes and signaling pathways, and it has various biochemical and physiological effects. While it has advantages and limitations for lab experiments, there are several future directions for its study, which can lead to the development of new drugs and therapies.
Métodos De Síntesis
Tetracyclo[3.2.0.02,7.04,6]heptan-3-one can be synthesized through various methods, including the Diels-Alder reaction and the Nazarov cyclization reaction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclic compound. In the case of Tetracyclo[3.2.0.02,7.04,6]heptan-3-one, the diene is a cyclopentadiene derivative, and the dienophile is an aldehyde. The Nazarov cyclization reaction involves the reaction of a divinyl ketone with a Lewis acid catalyst to form a cyclopentenone derivative, which can be further converted into Tetracyclo[3.2.0.02,7.04,6]heptan-3-one through a series of reactions.
Propiedades
Número CAS |
1072-92-0 |
|---|---|
Nombre del producto |
Tetracyclo[3.2.0.02,7.04,6]heptan-3-one |
Fórmula molecular |
C7H6O |
Peso molecular |
106.12 g/mol |
Nombre IUPAC |
tetracyclo[3.2.0.02,7.04,6]heptan-3-one |
InChI |
InChI=1S/C7H6O/c8-7-5-1-2(5)4-3(1)6(4)7/h1-6H |
Clave InChI |
BYUGRALWTPEHMX-UHFFFAOYSA-N |
SMILES |
C12C3C1C(=O)C4C2C34 |
SMILES canónico |
C12C3C1C(=O)C4C2C34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Azaspiro[4.6]undecane](/img/structure/B93465.png)











